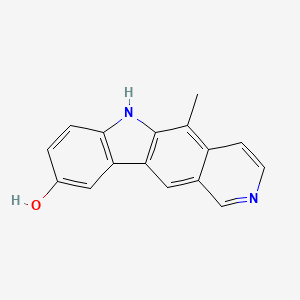
9-Hydroxy-11-demethylellipticine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-11-demethylellipticine typically involves the modification of the ellipticine structure. One common approach is the hydroxylation at the 9-position of ellipticine, followed by demethylation at the 11-position . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired modifications .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Hydroxy-11-demethylellipticine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various derivatives with modified properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Transition metal catalysts, such as palladium and platinum, are often employed in substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-11-demethylellipticine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Hydroxy-11-demethylellipticine involves multiple pathways:
DNA Intercalation: The compound intercalates with DNA, disrupting the replication process and leading to cell death.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and thereby inhibiting cell division.
Oxidative Stress: The compound induces oxidative stress within cells, leading to apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: Another derivative with similar biological activity.
Celiptium (9-hydroxy-N-methylellipticinium acetate): A derivative that progressed to phase II clinical trials.
Uniqueness: 9-Hydroxy-11-demethylellipticine stands out due to its specific modifications, which enhance its cytotoxic activity and make it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
77253-64-6 |
|---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
5-methyl-6H-pyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C16H12N2O/c1-9-12-4-5-17-8-10(12)6-14-13-7-11(19)2-3-15(13)18-16(9)14/h2-8,18-19H,1H3 |
InChI-Schlüssel |
JYUPGHDIRBJNOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=CC2=CC3=C1NC4=C3C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


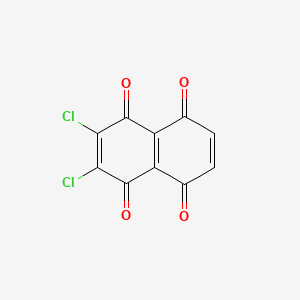
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
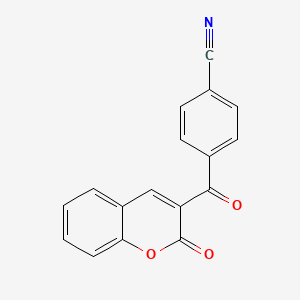
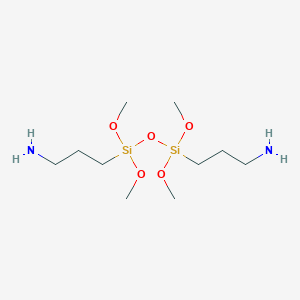
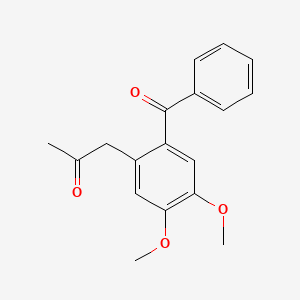
![[1-(Ethylsulfanyl)propyl]benzene](/img/structure/B14438309.png)
![3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid](/img/structure/B14438318.png)
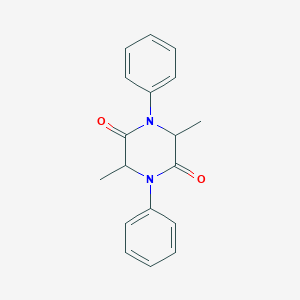

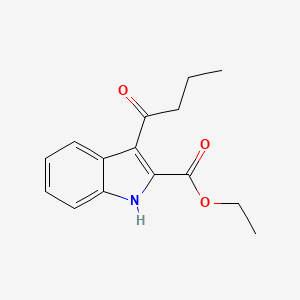
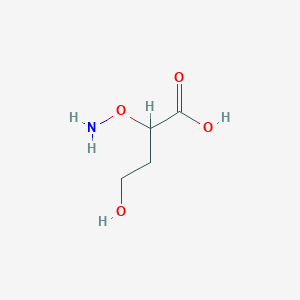
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14438375.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
